Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions The cyclopenta[2,1-d]pyrimidine moiety is then synthesized and attached to the thiophene ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism would depend on the specific context in which the compound is used and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
Uniqueness
The uniqueness of Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate lies in its complex structure, which includes multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C26H25N3O4S3 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S3/c1-4-33-25(32)20-14(2)15(3)35-22(20)27-19(30)13-34-26-28-23-21(17-11-8-12-18(17)36-23)24(31)29(26)16-9-6-5-7-10-16/h5-7,9-10H,4,8,11-13H2,1-3H3,(H,27,30) |
InChI Key |
JZMIZLVHINAOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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